molecular formula C15H25NO2 B1249569 1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione

1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione

Cat. No. B1249569
M. Wt: 251.36 g/mol
InChI Key: HMWIYUSLKIYYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione is a member of the class of pyrroles that is 2,3-dihydro-1H-pyrrole substituted by a 2-methyl-3-oxodecanoyl group at the nitrogen atom. Isolated from Penicillium citrinum and Penicillium brevicompactum, it exhibits antifungal activity. It has a role as an antifungal agent and a Penicillium metabolite. It is a member of pyrroles, a ketone and a monocarboxylic acid amide.

Scientific Research Applications

Biosynthesis in Marine-Derived Fungi

The compound has been studied for its biosynthesis in marine-derived fungi, particularly Penicillium citrinum. Research has shown that its formation involves the incorporation of acetate, methionine, and ornithine (Romminger et al., 2012).

Coordination Chemistry

Studies have been conducted on its coordination chemistry, especially in the synthesis of new sulfur-bearing ligands and their coordination with metals like Cu(I) and Zn(II). This research aids in understanding the interaction of such compounds with metals (Urdaneta et al., 2015).

Synthesis Methods

Efficient synthesis methods have been developed for derivatives of this compound. An example is the one-pot synthesis method for creating 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, which are important in organic chemistry (Alizadeh & Ghanbaripour, 2013).

Carbon Steel Corrosion Inhibition

Some derivatives of this compound, namely 1H-pyrrole-2,5-dione derivatives, have been evaluated as inhibitors for carbon steel corrosion in acidic environments. Their effectiveness as corrosion inhibitors and their adsorption behavior on steel surfaces have been a subject of study (Zarrouk et al., 2015).

Polymer Solar Cells

Research has also extended to the use of related compounds in polymer solar cells, particularly as an electron transport layer. The electron-deficient nature of these compounds, owing to the diketopyrrolopyrrole (DPP) backbone, makes them suitable for such applications (Hu et al., 2015).

Inhibitory Activity in Medical Research

Some derivatives have been synthesized and identified as potent inhibitors of caspase-3, an enzyme playing a significant role in apoptosis. The synthesis and study of these compounds have implications in medical research, particularly in understanding cellular processes (Kravchenko et al., 2005).

properties

Product Name

1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

1-(2,3-dihydropyrrol-1-yl)-2-methyldecane-1,3-dione

InChI

InChI=1S/C15H25NO2/c1-3-4-5-6-7-10-14(17)13(2)15(18)16-11-8-9-12-16/h8,11,13H,3-7,9-10,12H2,1-2H3

InChI Key

HMWIYUSLKIYYER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(C)C(=O)N1CCC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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